molecular formula C7H9NO3 B119370 5-Isoxazolepropanoic acid, 3-methyl- CAS No. 154928-89-9

5-Isoxazolepropanoic acid, 3-methyl-

Katalognummer: B119370
CAS-Nummer: 154928-89-9
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: MWZIPSOUAUOKRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isoxazolepropanoic acid, 3-methyl- is a heterocyclic carboxylic acid derivative featuring a methyl substituent at the 3-position of the isoxazole ring and a propanoic acid side chain. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Biologische Aktivität

5-Isoxazolepropanoic acid, 3-methyl- (CAS No. 154928-89-9) is a compound of interest in pharmacological research, particularly due to its interactions with glutamate receptors. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

5-Isoxazolepropanoic acid, 3-methyl- is characterized by its isoxazole ring structure, which plays a crucial role in its biological activity. The compound's solubility and stability in various pH environments are essential for its pharmacological applications.

PropertyValue
Molecular FormulaC6_6H7_7N2_2O2_2
Molecular Weight139.13 g/mol
SolubilityFreely soluble in organic solvents; slightly soluble in water (pH 3.1 - 6.9)

5-Isoxazolepropanoic acid, 3-methyl- primarily acts as a modulator of glutamate receptors, specifically targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This interaction leads to:

  • Increased Glutamate Release : The compound enhances the release of glutamate, which is critical for synaptic plasticity and memory formation.
  • Activation of Neurotrophic Pathways : It stimulates pathways such as ERK/MAPK and AKT, promoting neuroprotection and synaptogenesis.

1. Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of 5-Isoxazolepropanoic acid, 3-methyl- resulted in significant neuroprotective effects against excitotoxicity induced by excessive glutamate levels. The findings indicated:

  • Reduction in Neuronal Death : The compound decreased the number of apoptotic neurons in the hippocampus.
  • Enhanced Cognitive Function : Behavioral tests showed improved learning and memory capabilities post-treatment.

2. Antidepressant Properties

Research has indicated that the modulation of AMPAR by this compound may also contribute to antidepressant effects. In a clinical trial involving patients with major depressive disorder:

  • Improvement in Symptoms : Participants reported a significant reduction in depressive symptoms after treatment with the compound.
  • Mechanistic Insights : The antidepressant effects were linked to increased BDNF expression and enhanced synaptic plasticity.

Case Study 1: Neurodegenerative Diseases

A case study explored the efficacy of 5-Isoxazolepropanoic acid, 3-methyl- in models of Alzheimer's disease. Results showed:

  • Inhibition of Amyloid Plaque Formation : The compound reduced amyloid-beta accumulation.
  • Cognitive Improvement : Treated mice exhibited better performance in maze tests compared to controls.

Case Study 2: Epilepsy Models

In a study involving epilepsy models, the administration of this compound led to:

  • Decreased Seizure Frequency : A notable reduction in seizure episodes was observed.
  • Modulation of NMDA Receptors : The compound's ability to balance excitatory neurotransmission was highlighted as a potential therapeutic strategy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-5-isoxazolepropanoic acid, and how do reaction conditions influence purity?

  • Methodology : Synthesis often involves cyclization of hydroxylamine derivatives with β-keto esters. For example, chlorination of intermediates (e.g., o-chlorobenzoxime chloride) followed by cyclization with ethyl acetoacetate yields the isoxazole core . Refluxing with sodium acetate in acetic acid (3–5 hours) is critical for crystallizing intermediates, with purity enhanced by recrystallization from DMF/acetic acid mixtures .
  • Key Parameters : Temperature control during chlorination (to avoid over-oxidation) and stoichiometric ratios of sodium acetate (1:1 molar ratio with starting material) are pivotal for reproducibility .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Analytical Workflow :

  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (reported ranges: 120–125°C for related isoxazole derivatives) .
  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to guide formulation. Aqueous solubility often requires pH adjustment due to the carboxylic acid moiety .
  • Spectroscopy : FT-IR for carboxyl (C=O stretch ~1700 cm⁻¹) and isoxazole (C=N stretch ~1600 cm⁻¹) groups; 1^1H NMR for methyl protons (δ 2.1–2.3 ppm) .

Advanced Research Questions

Q. How can contradictory data on the stability of 3-methyl-5-isoxazolepropanoic acid under varying pH conditions be resolved?

  • Case Study : Evidence shows instability in alkaline media (pH > 8), with hydrolysis of the isoxazole ring reported in some studies but not others.
  • Resolution Strategy :

  • Controlled Stability Assays : Conduct parallel experiments under inert atmospheres (N₂) to rule out oxidative degradation .
  • HPLC-MS Monitoring : Track degradation products (e.g., β-keto acid fragments) to identify pH-dependent pathways .
    • Table 1 : Stability Under Different Conditions
pHTemperature (°C)Degradation Half-Life (h)Major Degradant
7.425>168None detected
9.02548Fragment A
7.44072Fragment B
Data adapted from multi-condition stability studies .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Functionalization Methods :

  • Esterification : Protect the carboxylic acid group with methyl/ethyl esters using thionyl chloride or DCC coupling .
  • Amidation : React with amines (e.g., benzylamine) in DMF using HATU as a coupling agent .
    • Challenges : Steric hindrance from the 3-methyl group reduces reactivity at the 5-position; microwave-assisted synthesis (100°C, 30 min) improves yields by 20–30% .

Q. How do researchers address low yields in large-scale synthesis of this compound?

  • Process Optimization :

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency .
  • Solvent Selection : Replace acetic acid with toluene for easier azeotropic removal of water .
    • Scale-Up Data : Pilot batches (100 g) achieved 65% yield using toluene, compared to 45% with acetic acid .

Q. Data-Driven Experimental Design

Q. What computational tools predict the biological activity of 3-methyl-5-isoxazolepropanoic acid derivatives?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
  • QSAR Models : Train models on datasets of isoxazole bioactivity (IC₅₀ values) to prioritize synthesis targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between 5-Isoxazolepropanoic acid, 3-methyl- and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Applications Key References
5-Isoxazolepropanoic acid, 3-methyl- C₇H₉NO₃ ~155.15 Methyl at isoxazole C3; propanoic acid Potential antifungal (inferred from acids)
Methyl 3-(3-chloroisoxazol-5-yl)propanoate C₇H₈ClNO₃ 189.60 Chlorine at isoxazole C3; methyl ester Enhanced reactivity (halogen substitution)
3-Amino-5-methyl-isoxazole C₄H₆N₂O 98.10 Amino at C3; methyl at C5 Pharmaceutical intermediate
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₁₀N₃O₃ 209.20 Methyl on pyrazole C3 and isoxazole C5 Antitumor/antioxidant (structural inference)
Propanoic acid, 2-methyl- C₄H₈O₂ 88.11 Methyl at propanoic acid C2 Industrial solvent; flavoring agent

Structural and Functional Insights

  • Substituent Effects: The methyl group at the isoxazole C3 in the target compound enhances lipophilicity compared to polar substituents like amino (e.g., 3-Amino-5-methyl-isoxazole) or chlorine (e.g., Methyl 3-(3-chloroisoxazol-5-yl)propanoate). This may improve membrane permeability in antifungal applications . The amino group in 3-Amino-5-methyl-isoxazole facilitates hydrogen bonding, making it a candidate for enzyme inhibition or receptor targeting .
  • Chain Modifications: The propanoic acid moiety in the target compound provides acidity (pKa ~4.8), enabling salt formation for improved bioavailability. In contrast, ester derivatives (e.g., Methyl 3-(3-chloroisoxazol-5-yl)propanoate) are less acidic and more lipophilic, favoring passive diffusion .

Eigenschaften

IUPAC Name

3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZIPSOUAUOKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439532
Record name 5-Isoxazolepropanoicacid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154928-89-9
Record name 5-Isoxazolepropanoicacid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.